molecular formula C20H30O6 B12754685 Bis(6-hydroxyhexyl) terephthalate CAS No. 41138-37-8

Bis(6-hydroxyhexyl) terephthalate

Cat. No.: B12754685
CAS No.: 41138-37-8
M. Wt: 366.4 g/mol
InChI Key: ZZMUWHGXJZTWHM-UHFFFAOYSA-N
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Description

Bis(6-hydroxyhexyl) terephthalate is an organic compound with the molecular formula C20H30O6. It is a type of terephthalate ester, which is commonly used in the production of polyesters and other polymeric materials. This compound is known for its role in the synthesis of various plasticizers and resins, contributing to the flexibility and durability of plastic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(6-hydroxyhexyl) terephthalate can be synthesized through the esterification of terephthalic acid with 6-hydroxyhexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of microwave-assisted esterification has been explored to reduce reaction times and energy consumption. This method involves the application of microwave radiation to accelerate the esterification process, resulting in higher molecular weight products in a shorter time .

Chemical Reactions Analysis

Types of Reactions

Bis(6-hydroxyhexyl) terephthalate undergoes various chemical reactions, including:

    Esterification: The formation of esters through the reaction with alcohols.

    Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst.

    Transesterification: The exchange of ester groups between molecules in the presence of a catalyst.

Common Reagents and Conditions

    Esterification: Typically involves alcohols and acid catalysts at elevated temperatures.

    Hydrolysis: Requires water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) catalyst.

    Transesterification: Involves the use of catalysts such as sodium methoxide or potassium hydroxide.

Major Products Formed

Scientific Research Applications

Bis(6-hydroxyhexyl) terephthalate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(6-hydroxyhexyl) terephthalate involves its interaction with various molecular targets and pathways. In the context of polymer synthesis, the compound acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The ester bonds in the molecule contribute to the flexibility and durability of the resulting polymers. Additionally, the hydroxyl groups in the compound can participate in hydrogen bonding, influencing the physical properties of the polymers .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-hydroxyethyl) terephthalate: Another terephthalate ester used in the production of polyesters.

    Bis(2-hydroxypropyl) terephthalate: Similar in structure but with different alkyl groups, affecting its physical properties.

    Bis(4-hydroxybutyl) terephthalate: Used in the synthesis of various polymeric materials

Uniqueness

Bis(6-hydroxyhexyl) terephthalate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This longer chain can enhance the flexibility and toughness of the resulting polymers, making it suitable for specific applications where these properties are desired .

Properties

CAS No.

41138-37-8

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

bis(6-hydroxyhexyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C20H30O6/c21-13-5-1-3-7-15-25-19(23)17-9-11-18(12-10-17)20(24)26-16-8-4-2-6-14-22/h9-12,21-22H,1-8,13-16H2

InChI Key

ZZMUWHGXJZTWHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCCCCO)C(=O)OCCCCCCO

Origin of Product

United States

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